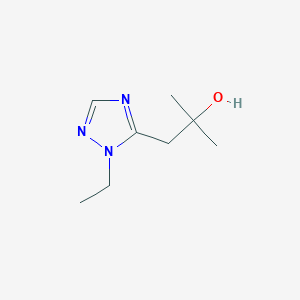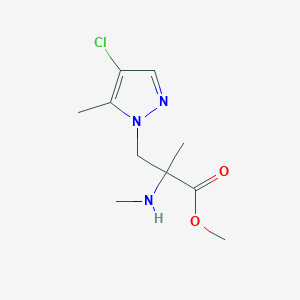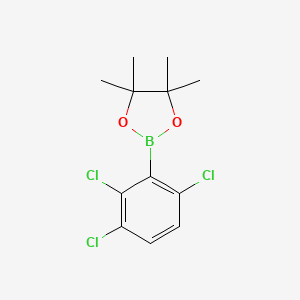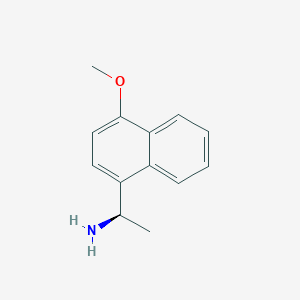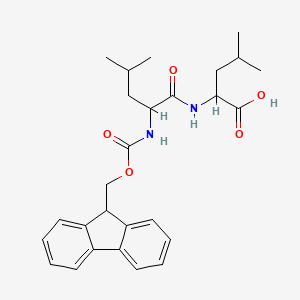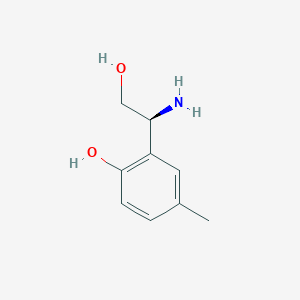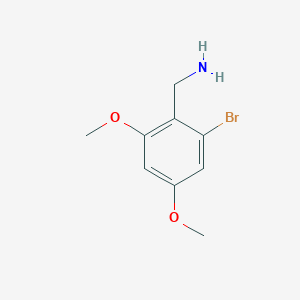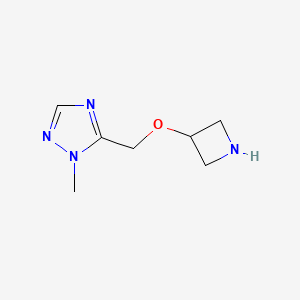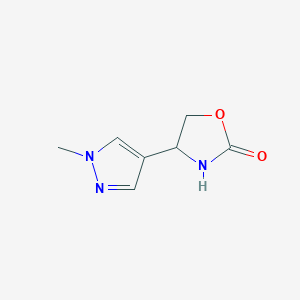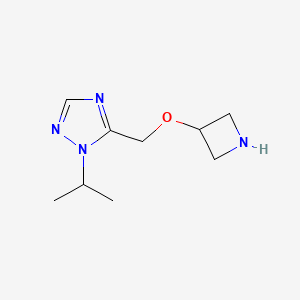
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole: is a heterocyclic compound that features both azetidine and triazole rings. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidine-3-ol as a starting material, which is then reacted with a suitable triazole precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The exact details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride
Uniqueness
What sets 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole apart from similar compounds is its unique combination of azetidine and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-7(2)13-9(11-6-12-13)5-14-8-3-10-4-8/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
KWXGKVZWRUGCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






